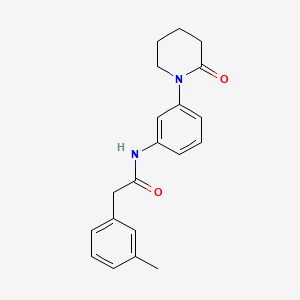
N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide" is a chemical entity that appears to be related to a class of organic compounds known as acetamides. These compounds typically contain an acetamide group, which is characterized by a carbonyl group (C=O) attached to a nitrogen atom. The structure of the compound suggests that it is a derivative of piperidine, a six-membered heterocyclic amine, and also contains a phenyl group and a tolyl group, which is a methyl-substituted phenyl group.
Synthesis Analysis
The synthesis of related acetamide compounds has been reported in the literature. For instance, the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide was achieved through amination and cyclization of epichlorohydrin, followed by a reaction with N-substituted ethyl carbamate in the presence of a catalyst . Although the specific synthesis of "this compound" is not detailed, similar synthetic routes involving amination, cyclization, and substitution reactions could potentially be applied.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was fully characterized by IR, 1H-NMR, 13C-NMR, and mass spectral analysis . These techniques would likely be used to analyze the molecular structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives can vary widely depending on the functional groups present in the molecule. The literature does not provide specific reactions for "this compound," but similar compounds have been synthesized through reactions such as Sonogashira cross-coupling . This suggests that the compound may also undergo cross-coupling reactions, among others, depending on the desired chemical transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the specific properties of "this compound" are not provided, related compounds typically exhibit properties such as melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties can be determined experimentally and are essential for understanding the compound's behavior in different environments and potential applications.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The synthesis of piperidine alkaloids, including (R)-coniine and (2R,6R)-lupetidine, utilizes lactams derived from phenylglycinol, demonstrating the potential for enantioselective synthesis of complex alkaloids (Amat et al., 2003).
Antimicrobial Activity
Novel sulphonamide derivatives, including aminothiazole and amino-oxazole compounds, have shown good antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a precursor for antimalarial drugs, can be synthesized through chemoselective acetylation, showcasing an application in pharmaceutical synthesis (Magadum & Yadav, 2018).
Antibacterial Agents
Thiazolidinone and azetidinone derivatives have been evaluated for their antibacterial activity, contributing to the search for new therapeutic agents (Desai et al., 2008).
Hydrolysis of Synthetic Insecticides
A newly isolated strain of Stenotrophomonas sp. has been found capable of hydrolyzing acetamiprid, a synthetic insecticide, demonstrating an environmental application in bioremediation (Tang et al., 2012).
Molecular Docking Analysis for Anticancer Drug
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for anticancer activity, with molecular docking studies targeting the VEGFr receptor indicating potential in cancer therapy (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-4-7-16(12-15)13-19(23)21-17-8-5-9-18(14-17)22-11-3-2-10-20(22)24/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTWUGOUMOSWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

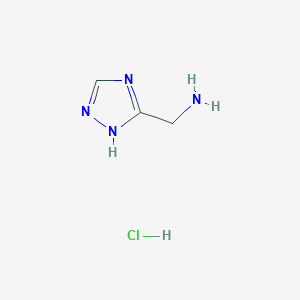
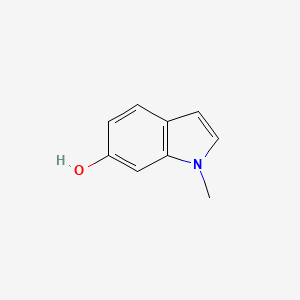

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
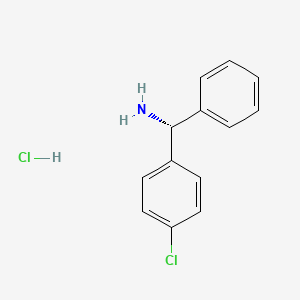

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)


![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)
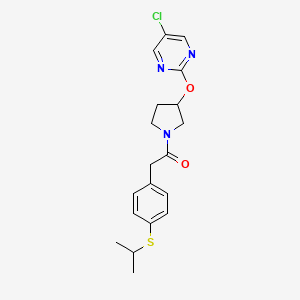
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)
methanone](/img/structure/B2508699.png)
